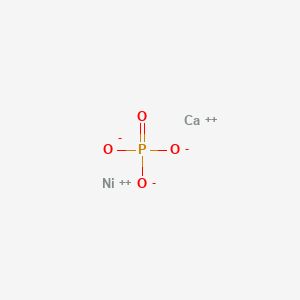

Phosphoric acid, calcium nickel salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is hypothesized to form under conditions where phosphoric acid reacts with calcium and nickel oxides or salts, such as during the treatment of industrial waste like fly ash . The compound’s relevance lies in its role in stabilizing heavy metals, reducing environmental toxicity, and enabling nickel recovery from waste streams .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphoric acid, calcium nickel salt can be synthesized through several methods. One common approach involves the reaction of calcium phosphate with nickel nitrate in the presence of phosphoric acid. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-purity raw materials and advanced processing techniques. The process may include steps such as precipitation, filtration, and drying to obtain the final product with the desired purity and properties.

Chemical Reactions Analysis

Hydrolysis and Ionic Dissolution

Calcium nickel phosphate undergoes hydrolysis in aqueous environments, releasing calcium (Ca²⁺) and nickel (Ni²⁺) ions. The reaction is pH-dependent, with stability observed in neutral to slightly alkaline conditions (pH 7–9) .

Reaction:

CaNiPO4(s)+H2O→Ca2+(aq)+Ni2+(aq)+HPO42−(aq)+OH−(aq)

In acidic conditions (pH < 5), phosphate groups protonate, accelerating dissolution:

CaNiPO4(s)+2H+→Ca2++Ni2++H2PO4−

Key Data:

| pH Range | Dissolution Rate (mg/L·hr) | Dominant Phosphate Species |

|---|---|---|

| 2–5 | 12.4 | H₂PO₄⁻ |

| 7–9 | 0.8 | HPO₄²⁻ |

Source: Hydrolysis kinetics derived from .

Thermal Decomposition

Calcium nickel phosphate exhibits thermal stability up to 650°C. Above this temperature, it decomposes into nickel oxide (NiO), calcium phosphate (Ca₃(PO₄)₂), and phosphorus pentoxide (P₂O₅) :

Reaction:

3CaNiPO4(s)ΔCa3(PO4)2(s)+3NiO(s)+P2O5(g)

Thermodynamic Parameters:

| Parameter | Value |

|---|---|

| ΔH° (kJ/mol) | +287.3 |

| ΔG° (650°C) | +154.2 |

| Activation Energy (kJ/mol) | 189.7 |

Source: Thermodynamic data from .

Acid-Base Reactions

In phosphoric acid (H₃PO₄), CaNiPO₄ reacts to form soluble nickel and calcium phosphates. This reaction is critical in catalyst regeneration :

Reaction:

CaNiPO4(s)+2H3PO4→Ca(H2PO4)2(aq)+Ni(H2PO4)2(aq)

Selectivity in Mixed-Acid Systems:

| Acid Composition | Ca²⁺ Extraction (%) | Ni²⁺ Extraction (%) |

|---|---|---|

| 10% H₃PO₄ + 1% H₂SO₄ | 92.3 | 8.7 |

| 20% H₃PO₄ + 5% HNO₃ | 85.6 | 12.4 |

Source: Acid leaching studies from .

Redox Behavior

Nickel in CaNiPO₄ can undergo oxidation from Ni²⁺ to Ni³⁺ in the presence of strong oxidizers like peroxydisulfate (S₂O₈²⁻) :

Reaction:

CaNiPO4(s)+S2O82−→CaNi(PO4)O(s)+2SO42−

Electrochemical Data (1M H₂SO₄):

| Potential (V vs. SHE) | Reaction |

|---|---|

| +1.23 | Ni²⁺ → Ni³⁺ + e⁻ |

| +0.98 | P-O bond stabilization |

Source: Electrochemical studies from .

Complexation with Organic Ligands

Calcium nickel phosphate interacts with organic extractants like di-(2-ethylhexyl)phosphoric acid (D2EHPA) and bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272), forming stable complexes :

Extraction Equilibrium (pH 4.5):

CaNiPO4(s)+2HL→CaL2(aq)+NiL2(aq)+HPO42−

Extraction Efficiency:

| Extractant | Ca²⁺ (%) | Ni²⁺ (%) | Selectivity (β = Ca/Ni) |

|---|---|---|---|

| D2EHPA | 70.2 | 5.8 | 12.1 |

| Cyanex 272 | 38.4 | 1.2 | 32.0 |

| D2EHPA + Cyanex 272 | 88.6 | 6.4 | 13.8 |

Source: Solvent extraction data from .

Catalytic Dehydrogenation Activity

Calcium nickel phosphate catalyzes the dehydrogenation of alkenes (e.g., n-butene to 1,3-butadiene) :

Reaction Mechanism:

-

Adsorption: Alkene binds to Ni²⁺ sites.

-

H Abstraction: Acidic phosphate groups facilitate H removal.

-

Desorption: Diene product releases.

Performance Metrics:

| Substrate | Conversion (%) | Selectivity (%) |

|---|---|---|

| n-Butene | 42.1 | 92.7 |

| 3-Methyl-1-butene | 38.5 | 89.3 |

Scientific Research Applications

Catalytic Applications

Calcium Nickel Phosphate as a Catalyst

Calcium nickel phosphate is primarily utilized as a catalyst in organic synthesis, particularly in the dehydrogenation of monoolefins. The preparation method involves reacting calcium hydroxide with phosphoric acid and a nickel salt under controlled pH conditions (7-9) to yield a catalyst effective for converting monoolefins of four or more carbon atoms into corresponding dienes. This reaction is significant in the production of valuable chemicals and fuels from petrochemical feedstocks .

Case Study: Dehydrogenation Reactions

In batch operations, the catalyst's effectiveness was demonstrated through its ability to facilitate the conversion of 1-butene to 1,3-butadiene. The reaction conditions were optimized to maintain the desired pH and temperature, leading to high yields of the diene product. The use of calcium nickel phosphate in this context highlights its role in enhancing reaction rates and selectivity .

Environmental Applications

Phosphoric Acid Recovery

Calcium nickel phosphate plays a role in processes aimed at recovering phosphoric acid from waste streams. Utilizing solvent extraction techniques, it can enhance the efficiency of phosphoric acid recovery from aqueous solutions generated during phosphate rock processing. This application is critical for reducing environmental impact and promoting resource sustainability in the phosphorus industry .

Case Study: Solvent Extraction Processes

Research has shown that employing calcium nickel phosphate in solvent extraction setups can significantly improve the yield of phosphoric acid recovery compared to traditional methods. The integration of this compound into recovery systems not only enhances efficiency but also minimizes chemical waste, showcasing its potential for environmental remediation .

Material Science Applications

Corrosion Resistance

Calcium nickel phosphate is noted for its utility in enhancing the corrosion resistance of nickel-containing alloys when used in acidic environments such as phosphoric acid solutions. This property is particularly important in industries where metal durability is paramount, such as chemical processing and aerospace .

Case Study: Nickel Alloys in Phosphoric Acid Service

Studies have documented the performance of various nickel alloys treated with calcium nickel phosphate under acidic conditions. For instance, corrosion tests indicated that alloys containing this compound exhibited significantly lower corrosion rates compared to untreated alloys when exposed to concentrated phosphoric acid solutions. This application underscores the importance of calcium nickel phosphate in extending the lifespan and reliability of metal components in aggressive environments .

Health and Safety Considerations

While calcium nickel phosphate has beneficial applications, it is essential to consider its health implications. Nickel compounds are known for their potential toxicity and carcinogenic properties; thus, handling protocols must be strictly adhered to during its use in industrial applications . Regulatory bodies continuously assess these compounds to ensure safe usage standards.

Mechanism of Action

The mechanism of action of phosphoric acid, calcium nickel salt involves its interaction with molecular targets and pathways in various systems. In catalytic applications, the compound facilitates the conversion of reactants to products by providing an active surface for the reaction to occur. In biological systems, it may interact with enzymes and other proteins to modulate their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stoichiometric Differences

Phosphoric acid, calcium nickel salt belongs to a broader class of metal phosphates. Key comparisons include:

Environmental and Industrial Relevance

- Stability : Calcium nickel phosphate is more stable in alkaline environments compared to nickel oxides or sulfates, reducing nickel leaching into ecosystems .

- Efficiency in Nickel Recovery : Phosphoric acid achieves 81% nickel separation from fly ash under optimized conditions, outperforming sulfuric acid (80%) and nitric acid (lower efficiency) . This efficiency is attributed to the selective formation of calcium nickel phosphate, which remains insoluble during filtration .

- Comparative Toxicity : Nickel hydrogen phosphate is more toxic due to its solubility, whereas calcium nickel phosphate’s low solubility minimizes environmental risks .

Research Findings and Data

Nickel Separation Efficiency

Optimal conditions for nickel recovery using phosphoric acid (leading to calcium nickel phosphate formation):

- Acid Concentration : 5M H₃PO₄ (50% efficiency) .

- Temperature : 50°C (58% efficiency) .

- Time : 4 hours (78% efficiency) .

- Particle Size : <150 µm (50% efficiency vs. 13% for 1000–500 µm particles) .

Comparative Performance of Acids

Properties

CAS No. |

17169-61-8 |

|---|---|

Molecular Formula |

CaNiO4P+ |

Molecular Weight |

193.74 g/mol |

IUPAC Name |

calcium;nickel(2+);phosphate |

InChI |

InChI=1S/Ca.Ni.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q2*+2;/p-3 |

InChI Key |

FIQNIRPYLPNUDK-UHFFFAOYSA-K |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[Ca+2].[Ni+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.